1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It is also known as 4’-Bromo-3’-methylacetophenone .
- The compound belongs to the class of aromatic acetophenones and derivatives.
- Its melting point is around 31-32 °C, and it forms a pale lemon-colored solid.
- It is soluble in chloroform and slightly soluble in methanol .
1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: C9H9BrO
.Preparation Methods
- One synthetic route involves the oxidation of 1-(4-bromo-3-methylphenyl)ethanol using pyridinium chlorochromate (PCC) in dichloromethane. The reaction proceeds under nitrogen atmosphere and yields the desired compound .
- Industrial production methods may vary, but this synthetic route provides a reliable laboratory-scale preparation.
Chemical Reactions Analysis
- Common reagents include reducing agents (such as sodium borohydride), oxidizing agents (such as chromates), and nucleophiles (such as amines).
- Major products depend on the specific reaction conditions and reagents used.
1-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a building block for designing bioactive molecules.
Medicine: Investigated for potential pharmacological properties.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
- The specific mechanism of action for this compound depends on its context and application.
- It may interact with biological targets (such as enzymes or receptors) or modulate cellular pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, you can explore related acetophenones and triazoles to highlight its uniqueness.
Remember that this compound’s applications and properties are continually evolving as scientific research progresses
Properties
Molecular Formula |
C9H8BrN3O |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H8BrN3O/c1-6-4-7(2-3-8(6)10)13-9(14)11-5-12-13/h2-5H,1H3,(H,11,12,14) |
InChI Key |
MBVZMFRTADXRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.